[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

Catalog No.
S540502
CAS No.
M.F
C18H23N5O9P2
M. Wt
515.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-...

Product Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

Molecular Formula

C18H23N5O9P2

Molecular Weight

515.4 g/mol

InChI

InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1

InChI Key

DMBYYIJBPDWQFF-SCFUHWHPSA-N

SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O

solubility

Soluble in DMSO

Synonyms

PSB-12379; PSB 12379; PSB12379; PSB-12379 disodium; N6-Benzyl-α,β-methyleneadenosine 5'-diphosphate disodium salt.

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O

The exact mass of the compound PSB-12379 disodium is 515.0971 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound [[ (2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid is a complex organic molecule that features a purine derivative linked to a sugar moiety and a phosphonic acid group. Its structure indicates potential for significant biological activity due to the presence of multiple functional groups, including hydroxyl, methoxy, and phosphoryl groups. These features suggest that the compound may interact with various biological targets, potentially influencing metabolic pathways or cellular signaling mechanisms.

  • PSB-12379 disodium acts as a selective inhibitor of CD73, an enzyme found on the outer surface of cells [].
  • CD73 is involved in the breakdown of adenosine monophosphate (AMP) into adenosine [].
  • By inhibiting CD73, PSB-12379 disodium can elevate adenosine levels in the local environment [].
  • This modulation of adenosine levels is the focus of scientific research on PSB-12379 disodium [, ].
  • Scientific literature on PSB-12379 disodium is primarily focused on its use in controlled laboratory settings [, , ].
  • Safety information for human exposure or environmental impact is not available in scientific research papers [, , ].
  • Always handle and dispose of research chemicals according to safety protocols and following the instructions provided by the supplier.

Ecto-5'-Nucleotidase (CD73) Inhibitor

PSB-12379 disodium is a small molecule studied for its potential to inhibit an enzyme called Ecto-5'-nucleotidase, also known as CD73. CD73 is found on the outer surface of cells in various tissues throughout the body.

Studies have shown that PSB-12379 disodium binds to CD73 with high affinity, blocking its activity []. This enzyme is involved in the breakdown of adenosine monophosphate (AMP) into adenosine. By inhibiting CD73, PSB-12379 disodium may affect the levels of adenosine in the body.

Adenosine and its Potential Functions

Adenosine is a signaling molecule that interacts with cell surface receptors. It plays a role in various biological processes, including regulating blood flow, suppressing inflammation, and inhibiting platelet activity [, , ].

Relevant to biological systems:

  • Phosphorylation Reactions: The phosphoryl group can donate phosphate to other molecules, facilitating energy transfer processes.
  • Hydrolysis: The phosphonic acid moiety may undergo hydrolysis, releasing inorganic phosphate and altering its biological activity.
  • Enzymatic Reactions: It may serve as a substrate or inhibitor in enzyme-catalyzed reactions, particularly those involving kinases or phosphatases due to its structural similarities to nucleotide analogs

    The biological activity of this compound is anticipated to be diverse due to its structural complexity. It may exhibit:

    • Antiviral Activity: Compounds with purine structures often show activity against viral infections by mimicking nucleotides.
    • Anticancer Properties: The ability to interfere with cellular signaling pathways could position it as a candidate for cancer therapy.
    • Enzyme Inhibition: The compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cell proliferation and survival .

Synthesis of this compound could involve several steps:

  • Synthesis of the Sugar Moiety: Starting from commercially available sugars, modifications such as hydroxylation and methoxylation can be performed.
  • Formation of the Purine Base: The benzylamino group can be introduced onto a purine scaffold through amination reactions.
  • Phosphonylation: The final step would involve attaching the phosphonic acid group via nucleophilic substitution reactions on suitable precursors.
  • Purification: Techniques such as chromatography may be employed to isolate the desired product from reaction mixtures .

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a potential antiviral or anticancer agent, it could be developed into therapeutic drugs.
  • Biochemical Research: It may serve as a tool in studying metabolic pathways or enzyme functions due to its structural similarities with natural substrates.
  • Agricultural Chemistry: If found effective against plant pathogens, it could be formulated into agricultural products .

Interaction studies are crucial for understanding how this compound behaves biologically:

  • Target Identification: Using techniques like affinity chromatography or mass spectrometry to identify specific proteins that bind the compound.
  • Mechanism of Action Studies: Investigating how the compound influences cellular pathways or enzyme activities through in vitro assays.
  • Toxicity Assessments: Evaluating the safety profile in various cell lines and animal models to understand potential side effects .

Several compounds share structural features with this molecule. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
AcyclovirPurine analogAntiviral
TenofovirNucleotide analogAntiretroviral
RibavirinPurine derivativeBroad-spectrum antiviral

Uniqueness

The unique aspect of the compound lies in its combination of a purine base with a sugar and phosphonic acid moiety, which may enhance its binding affinity and specificity towards biological targets compared to simpler analogs like acyclovir or tenofovir. This structural complexity could lead to novel mechanisms of action not observed in other compounds.

Molecular Formula and Mass Spectrometry Analysis

The compound [[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid possesses the molecular formula C18H25N5O10P2 with a calculated molecular weight of 533.37 g/mol [22] [29]. This phosphonate nucleoside analogue represents a structurally complex molecule incorporating both a modified purine nucleoside and a methylenebisphosphonate linkage system.

Mass spectrometry analysis of phosphorylated nucleosides typically reveals characteristic fragmentation patterns that provide structural information about the three main components: the nucleobase, ribose sugar, and phosphate moieties [24]. In negative-ion mode electrospray ionization mass spectrometry, nucleoside phosphonates generate three distinct types of fragmentation signals: nucleobase-derived fragments, phosphoribose-derived fragments, and phosphate-derived fragments [24]. The molecular ion peak for this compound would be expected at m/z 532 in negative mode, with characteristic losses corresponding to the methylphosphonate group and the benzylamino purine base.

The mass spectrometric behavior of this compound class shows that phosphate and ribose modifications are retained in the fragmentation ions, enabling unambiguous determination of which structural component contains modifications [24]. For this particular compound, the presence of the benzyl substituent on the adenine base would result in characteristic fragment ions that distinguish it from unmodified adenosine derivatives.

PropertyValueReference
Molecular FormulaC18H25N5O10P2Calculated
Molecular Weight533.37 g/molCalculated
Exact Mass533.11 g/molCalculated
Monoisotopic Mass533.11 DaCalculated

IUPAC Naming and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is [[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid [1] [5]. This nomenclature follows established conventions for phosphorylated nucleoside analogues where the stereochemical descriptors precede the core structural elements [37] [39].

Alternative designations for this compound include N6-benzyladenosine 5'-methylenebisphosphonate and 6-(benzylamino)purin-9-yl riboside 5'-[(hydroxyphosphoryl)methylphosphonic acid] [22] [29]. The N6-benzyl modification of the adenine base is systematically named as 6-(benzylamino)purine, reflecting the substitution at the N6 position of the purine ring system [9] [10].

The phosphonate portion of the molecule can be described using established phosphorus-containing compound nomenclature as a hydroxyphosphoryl methylphosphonic acid derivative [37]. The methylenebisphosphonate linkage represents a bioisosteric replacement for the natural pyrophosphate moiety found in nucleoside triphosphates [12] [15].

Biochemical nomenclature conventions for this compound class utilize the prefix "N6-benzyl" to indicate the specific modification pattern, followed by the nucleoside designation and phosphonate description [29] [30]. The stereochemical configuration is explicitly stated using the (2R,3S,4R,5R) descriptors to define the absolute configuration of the ribofuranosyl ring system [22] [39].

Stereochemical Configuration and Importance

The stereochemical configuration of this compound is defined by the (2R,3S,4R,5R) absolute configuration of the ribofuranosyl moiety, which corresponds to the natural β-D-ribofuranose configuration found in ribonucleosides [22] [43]. This stereochemical arrangement is critical for biological recognition and enzymatic interactions, as the spatial orientation of hydroxyl groups and the glycosidic bond determines the compound's conformational preferences and binding affinity to target proteins [13] [44].

The ribofuranosyl ring adopts predominantly C3'-endo conformations in solution, which is characteristic of ribonucleoside derivatives and influences the overall three-dimensional structure of the molecule [17] [21]. The N-glycosidic bond connecting the 6-(benzylamino)purine base to the ribose sugar maintains the anti-conformation typical of naturally occurring purine nucleosides, positioning the base away from the sugar ring to minimize steric interactions [22] [44].

The phosphonate moiety introduces additional stereochemical complexity due to the presence of a stereogenic phosphorus center in the methylphosphonic acid portion [19] [26]. The absolute configuration at phosphorus can significantly influence the biological activity and enzymatic recognition of phosphonate nucleoside analogues, with different diastereomers often exhibiting distinct pharmacological profiles [13] [19].

Stereochemical studies of related phosphonate nucleosides have demonstrated that the spatial arrangement of substituents around the phosphorus atom affects both the stability and biological activity of these compounds [19] [31]. The hydroxyphosphoryl methylphosphonic acid structure creates a chiral environment that must be precisely controlled during synthesis to ensure consistent biological properties [26] [39].

StereocenterConfigurationImportance
C2'RNatural ribose configuration
C3'SHydroxyl orientation critical for recognition
C4'RRing conformation determinant
C5'RPhosphate attachment site
PhosphorusVariableInfluences biological activity

Structural Relationship to Other Phosphorylated Nucleosides

This compound belongs to the broader class of nucleoside phosphonate analogues that serve as bioisosteres of natural nucleoside phosphates [12] [16]. The methylenebisphosphonate linkage (P-CH2-P) mimics the pyrophosphate moiety (P-O-P) found in nucleoside diphosphates and triphosphates, providing enhanced metabolic stability while maintaining similar geometric and electronic properties [12] [34].

Structurally, this compound is most closely related to N6-benzyladenosine 5'-monophosphate, differing primarily in the replacement of the terminal phosphate group with a methylphosphonic acid moiety [29] [30]. The N6-benzyl substitution places this compound within the family of N6-modified adenosine analogues that have been extensively studied for their biological activities [10] [35].

The phosphonate backbone connects this compound to other clinically relevant nucleoside phosphonates such as adefovir and tenofovir, which contain similar P-C-P linkages that confer resistance to enzymatic hydrolysis [20] [26]. However, the specific methylenebisphosphonate structure distinguishes it from simpler monophosphonate nucleoside analogues by providing a more complex phosphate mimetic system [15] [34].

Comparative structural analysis reveals that this compound shares the ribofuranosyl-purine framework with naturally occurring adenosine derivatives while incorporating synthetic modifications that alter its pharmacological properties [16] [22]. The benzylamino substitution at the N6 position creates additional hydrophobic interactions not present in unmodified adenosine, potentially enhancing binding affinity to specific protein targets [35] [40].

The relationship to other phosphorylated nucleosides extends to compounds containing similar stereochemical features, particularly those with the (2R,3S,4R,5R) ribofuranosyl configuration that ensures compatibility with nucleoside-recognizing enzymes and transporters [43] [44].

InChI and SMILES Representations

The International Chemical Identifier (InChI) representation provides a standardized method for describing the molecular structure and connectivity of this complex phosphonate nucleoside [1] [42]. The complete InChI string captures the stereochemical information, atomic connectivity, and molecular formula in a format suitable for database searching and computational analysis.

The Simplified Molecular Input Line Entry System (SMILES) notation offers a more compact representation of the molecular structure while preserving essential stereochemical and connectivity information [22] [41]. For phosphonate nucleosides, the SMILES format effectively represents the complex branching patterns and multiple functional groups present in these molecules.

Computational representations of this compound must account for the multiple chiral centers, the complex phosphonate linkage system, and the modified purine base structure [1] [42]. The stereochemical descriptors are encoded using standard notation conventions that specify the absolute configuration at each asymmetric carbon atom and the phosphorus center.

The molecular representation systems facilitate computational modeling studies, structure-activity relationship analysis, and database searches for related compounds [41] [42]. These standardized formats are essential for integrating structural information across different chemical databases and software platforms used in drug discovery and chemical research.

Representation TypeFormatApplication
InChIInChI=1S/C18H25N5O10P2/...Database searching
SMILESC1=CC=C(C=C1)CNC2=...Computational modeling
Molecular FormulaC18H25N5O10P2Mass spectrometry
Systematic Name[[(2R,3S,4R,5R)-5-[6-(benzylamino)...Literature referencing

The benzylamino-purine nucleobase moiety represents the core heterocyclic component of this complex nucleotide analog, characterized by a purine ring system with a benzylamine substituent at the 6-position. This structural element combines the fundamental purine scaffold with an aromatic benzyl group, creating a unique molecular architecture that significantly influences the compound's chemical and biological properties [1] [2] [3].

The purine core consists of a bicyclic aromatic system formed by the fusion of a pyrimidine ring with an imidazole ring, establishing a planar heterocyclic framework [1] [2]. The systematic name for this component is N-benzyl-9H-purin-6-amine, reflecting the presence of a benzyl group attached to the amino nitrogen at position 6 of the purine ring [4] [5]. The molecular formula C₁₂H₁₁N₅ and molecular weight of 225.25 g/mol characterize this nucleobase moiety as a substantial structural unit within the overall compound [1] [6].

Chemical characterization reveals several critical properties of the benzylamino-purine nucleobase. The compound exhibits a melting point range of 230-233°C, indicating significant thermal stability [1] [7]. Water solubility is limited to approximately 0.44 g/L at 15°C, reflecting the hydrophobic nature imparted by the benzyl substituent [8]. The predicted pKa value of 9.36 ± 0.20 suggests that the amino group remains predominantly protonated under physiological conditions [1].

The benzyl substituent at the N6 position introduces unique steric and electronic effects that distinguish this compound from natural purines. The phenyl ring of the benzyl group can participate in π-π stacking interactions and provides additional hydrophobic surface area for molecular recognition [3] [9]. The N-benzyl linkage maintains the nucleophilic character of the amino group while modulating its hydrogen bonding capacity and overall reactivity pattern [1] [2].

Structural studies indicate that the benzylamino-purine nucleobase adopts conformations that closely resemble those of natural adenine derivatives. The planar purine ring system maintains optimal geometry for base-pairing interactions, while the benzyl substituent extends into the major groove region of nucleic acid structures [10] [11]. This spatial arrangement allows the modified nucleobase to retain many of the molecular recognition properties associated with adenine while introducing novel binding specificities [9] [12].

Oxolane (Ribose) Sugar Component

The oxolane sugar component represents the five-membered ring system derived from D-ribose, providing the crucial carbohydrate backbone that links the nucleobase to the phosphorus-containing moieties. This structural element maintains the stereochemical configuration characteristic of natural ribonucleosides while serving as the central scaffold for the complex nucleotide analog [13] [14] [15].

The systematic name (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-3,4-diol describes the precise stereochemical arrangement of the ribose component [13] [14]. The oxolane designation reflects the five-membered ring structure containing four carbon atoms and one oxygen atom, distinguished from the six-membered oxane (pyranose) forms [16] [17]. The molecular formula C₅H₁₀O₅ and molecular weight of 150.13 g/mol establish this component as a pentose sugar with multiple hydroxyl functional groups [18] [15].

Conformational analysis reveals that ribose exists as a dynamic equilibrium mixture of cyclic forms in aqueous solution. The furanose forms account for approximately 24% of the total population, with β-D-ribofuranose representing 13% and α-D-ribofuranose representing 8% of the equilibrium mixture [13] [15]. The pyranose forms dominate the equilibrium, with β-D-ribopyranose comprising 59% and α-D-ribopyranose accounting for 20% of the population [13] [15]. Only about 0.1% exists in the linear aldehyde form under normal conditions [13] [15].

The five-membered oxolane ring adopts non-planar conformations to minimize steric strain and optimize orbital overlap. Ring puckering occurs through displacement of individual atoms from the mean plane, creating envelope and twisted conformations that interconvert rapidly through pseudorotation [19] [13] [17]. The C3'-endo and C2'-endo conformations are particularly significant in nucleoside chemistry, as they correspond to the A-form and B-form geometries observed in nucleic acid structures [20] [21].

Stereochemical considerations are crucial for understanding the oxolane component's role in molecular recognition. The D-configuration is defined by the stereochemistry at C4', which corresponds to the same absolute configuration as D-glyceraldehyde [13] [15] [22]. This stereochemical arrangement positions the hydroxyl groups in specific orientations that enable the formation of hydrogen bonding networks and determine the overall three-dimensional structure of the nucleotide analog [23] [13].

The hydroxyl groups at positions 2', 3', and 5' serve as critical functional sites for chemical modification and molecular interactions. The 2'-hydroxyl group distinguishes ribose from deoxyribose and plays essential roles in RNA structure and function [18] [24]. The 3'-hydroxyl is frequently involved in phosphodiester bond formation and serves as a key site for enzymatic phosphorylation [14] [20]. The primary 5'-hydroxymethyl group provides the attachment point for phosphate groups in natural nucleotides and analogous phosphorus-containing substituents in this compound [13] [14].

Phosphonate and Phosphoryl Groups

The phosphonate and phosphoryl groups constitute the distinctive phosphorus-containing functionalities that define the unique chemical character of this nucleotide analog. These groups differ fundamentally in their bonding patterns, oxidation states, and biological properties, contributing complementary roles to the overall molecular architecture [25] [26] [27].

Phosphonate groups are characterized by the presence of a direct carbon-phosphorus bond, typically represented as R-PO(OH)₂, where the phosphorus atom maintains a +3 oxidation state [26] [27] [28]. The phosphorus center adopts tetrahedral geometry with two hydroxyl groups and one direct carbon bond, creating a stable organophosphorus linkage that resists hydrolytic cleavage [26] [28]. This structural feature makes phosphonates valuable as phosphate bioisosteres in medicinal chemistry applications [26] [29].

The chemical stability of phosphonate groups arises from the strength of the carbon-phosphorus bond, which exhibits significantly greater resistance to enzymatic and chemical hydrolysis compared to phosphate esters [26] [27] [28]. This property enables phosphonate-containing compounds to serve as stable analogs of natural phosphate-containing metabolites while maintaining similar spatial and electronic characteristics [28] [29].

Phosphoryl groups represent a distinct class of phosphorus-containing functionalities characterized by a formal phosphorus-oxygen double bond, typically written as >P(=O)-, although the bonding is more accurately described as highly polarized rather than truly double-bonded [25] [30] [31]. The phosphoryl group consists of a phosphorus atom in the +5 oxidation state with tetrahedral geometry, where one oxygen atom maintains a shorter, more polar bond compared to the other phosphorus-oxygen linkages [25] [32].

The biological significance of phosphoryl groups centers on their role in phosphoryl transfer reactions, which are fundamental to cellular energy metabolism and signal transduction [25] [31] [33]. The phosphoryl group serves as an electrophilic center capable of undergoing nucleophilic attack by hydroxyl groups, leading to the formation of phosphate esters and the release of energy in the process [31] [33].

Comparative analysis reveals that phosphonate groups exhibit greater hydrolytic stability but lower reactivity in phosphoryl transfer reactions compared to phosphoryl groups [26] [27] [28]. The phosphonate P-C bond resists cleavage under physiological conditions, while phosphoryl groups readily participate in enzymatic transfer reactions [26] [28]. This complementary reactivity profile suggests that the presence of both functionalities in the same molecule may provide a unique combination of metabolic stability and biological activity [27] [28].

The charge distribution and protonation states of these phosphorus-containing groups significantly influence their interactions with biological targets and metal ions. Phosphonate groups typically exist as dianionic species (-2 charge) under physiological pH conditions, while phosphoryl groups may exhibit trianionic character (-3 charge) depending on the specific molecular context [25] [27]. These charge differences affect the compounds' binding affinity to enzymes, receptors, and nucleic acid structures [30] [27].

Molecular Geometry and Conformational States

The molecular geometry and conformational states of this complex nucleotide analog reflect the intricate interplay between its multiple structural components, each contributing distinct spatial and electronic characteristics to the overall three-dimensional architecture. Understanding these conformational properties is essential for predicting the compound's biological activity and molecular recognition properties [34] [35] [36].

The overall molecular geometry is governed by the conformational preferences of the oxolane sugar ring, the orientation of the benzylamino-purine nucleobase relative to the sugar moiety (glycosyl conformation), and the spatial arrangement of the phosphorus-containing substituents. These conformational parameters interact synergistically to determine the compound's preferred solution structures and binding conformations [34] [35] [37].

Glycosyl conformation represents a critical geometric parameter that describes the rotation around the N-glycosidic bond connecting the purine nucleobase to the oxolane sugar. The conformational space is typically described using the torsion angle χ (O4'-C1'-N9-C4), which defines anti (χ ≈ 180°), high-anti (χ ≈ 270°), and syn (χ ≈ 60°) conformational ranges [35] [37] [38]. Natural purine nucleosides predominantly adopt anti conformations, but modified nucleosides may exhibit altered conformational preferences [35] [39].

The presence of the benzyl substituent at the N6 position introduces additional conformational complexity through steric interactions with the sugar ring and potential intramolecular hydrogen bonding [40] [41]. These interactions may stabilize specific glycosyl conformations and influence the overall flexibility of the nucleoside moiety [34] [42]. Computational studies suggest that bulky N6 substituents can shift the conformational equilibrium and create unique binding pockets for molecular recognition [34] [40].

The oxolane ring conformation undergoes rapid pseudorotation, sampling multiple puckered geometries that interconvert on timescales much faster than most biological processes [19] [13] [17]. The two most biologically relevant conformations are the C3'-endo (North) and C2'-endo (South) geometries, which correspond to the sugar conformations found in A-form and B-form nucleic acid structures, respectively [13] [20] [21]. The equilibrium between these conformations influences the compound's ability to adopt different nucleic acid-like structures [20] [21].

Phosphorus-containing substituents contribute additional conformational variables through rotation around the C5'-O5' bond and internal rotations within the phosphonate and phosphoryl groups [43] [44]. These conformational degrees of freedom influence the spatial positioning of the negatively charged phosphorus centers and their availability for intermolecular interactions [25] [27]. The conformational preferences of these groups may be influenced by intramolecular electrostatic interactions and hydrogen bonding patterns [30] [43].

Solvent effects play crucial roles in determining the preferred conformational states of this nucleotide analog. Aqueous solvation favors conformations that maximize hydrogen bonding between polar functional groups and water molecules, while hydrophobic interactions may stabilize conformations that minimize the solvent-accessible surface area of aromatic and aliphatic regions [34] [42]. The dynamic nature of these solvent-mediated conformational changes contributes to the compound's adaptability in different biological environments [34] [37].

Key Functional Groups and Reactive Centers

The identification and characterization of key functional groups and reactive centers within this nucleotide analog provide essential insights into its chemical reactivity, biological activity, and potential for molecular interactions. These functional groups serve as the primary sites for chemical transformations and molecular recognition events [45] [46] [47].

The primary amino group at the N6 position of the purine ring represents a crucial nucleophilic center capable of participating in hydrogen bonding, electrostatic interactions, and covalent bond formation [1] [2] [48]. This amino group maintains basic character with a pKa value of approximately 9.36, indicating that it exists predominantly in the protonated form under physiological conditions [1]. The benzyl substitution modulates the electronic properties of this amino group while preserving its capacity for molecular recognition [3] [9].

The N9 position of the purine ring serves as the glycosidic attachment point and represents a site of significant electrophilic character [48] [49] [50]. This position is susceptible to alkylation reactions and serves as the primary site for nucleophilic attack in purine metabolism [48] [51]. The electron-deficient nature of this nitrogen atom makes it reactive toward nucleophiles and enables the formation of stable glycosidic bonds [49] [50].

The C8 position of the purine ring exhibits electrophilic character and serves as a significant site for chemical modification [48] [52] [53]. Research indicates that C8 is particularly reactive toward alkylation and oxidation reactions, making it a potential site for both beneficial modifications and unwanted side reactions [48] [52]. The reactivity order for purine positions generally follows: N9 > N1 > exocyclic amino groups > C8 [48].

The hydroxyl groups of the oxolane sugar component provide multiple sites for esterification, phosphorylation, and hydrogen bonding interactions [14] [54] [55]. The 2'-hydroxyl group is particularly significant for RNA-like structures and can participate in intramolecular hydrogen bonding that stabilizes specific conformations [14] [24]. The 3'-hydroxyl frequently serves as a site for phosphorylation in natural nucleotides and may exhibit similar reactivity in this analog [14] [20].

The 5'-hydroxymethyl group represents the primary attachment site for phosphorus-containing substituents and serves as a critical linkage point between the nucleoside and phosphate-like moieties [14] [31]. This primary alcohol group exhibits enhanced reactivity compared to secondary hydroxyl groups and is preferentially phosphorylated in enzymatic reactions [14] [31] [33].

The phosphonate P-OH groups function as acidic sites capable of proton dissociation and metal coordination [26] [27] [28]. These groups exhibit pKa values in the range of 2-8, depending on the specific chemical environment, and can form stable complexes with divalent metal ions [27] [56]. The phosphonic acid functionality provides sites for hydrogen bonding and electrostatic interactions with positively charged residues in proteins [27] [28].

The phosphoryl P=O bond represents a highly polarized functional group that serves as both a hydrogen bond acceptor and a site for nucleophilic attack [25] [31] [33]. This group can participate in phosphoryl transfer reactions, although the specific reactivity depends on the overall molecular context and the presence of activating groups [31] [33] [57].

The methylphosphonic acid moiety contributes a unique organophosphorus functionality characterized by exceptional hydrolytic stability due to the direct P-C bond [26] [58] [59]. This group resists enzymatic degradation while maintaining the spatial and electronic characteristics necessary for biological recognition [28] [58]. The methyl group provides a small, hydrophobic substituent that may influence binding specificity and metabolic stability [58] [60].

Purity

>98% ((pre-dissolved in water at a concentration of 10 mM). ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

515.09710132 g/mol

Monoisotopic Mass

515.09710132 g/mol

Heavy Atom Count

34

Appearance

Colorless liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Bhattarai S, Freundlieb M, Pippel J, Meyer A, Abdelrahman A, Fiene A, Lee SY,

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